

A Comprehensive Guide to the Synthesis and Spectroscopic Validation of 2'-Hydroxypropiophenone

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Compound of Interest

Compound Name: 2'-Hydroxypropiophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis of **2'-Hydroxypropiophenone**, a key intermediate in pharmaceutical and fine chemical industries, and its subsequent validation using a suite of spectroscopic techniques. We present a reliable synthesis protocol via the Fries rearrangement of phenyl propionate and compare the expected spectroscopic data of the final product with that of potential starting materials and byproducts. This guide is intended to equip researchers with the necessary information for the successful synthesis and unambiguous characterization of **2'-Hydroxypropiophenone**.

Synthesis of 2'-Hydroxypropiophenone via Fries Rearrangement

The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl ketones from phenolic esters.^{[1][2]} In this guide, we focus on the synthesis of **2'-Hydroxypropiophenone** from phenyl propionate using aluminum chloride as a Lewis acid catalyst.^[3] The reaction proceeds through the migration of the propionyl group from the phenolic oxygen to the ortho position of the aromatic ring.^[1]

Reaction Scheme:

Phenyl Propionate → **2'-Hydroxypropiophenone**

Experimental Protocols

Synthesis of 2'-Hydroxypropiophenone

This protocol is based on the Fries rearrangement of phenyl propionate.

Materials:

- Phenyl propionate
- Anhydrous aluminum chloride (AlCl_3)
- Nitrobenzene (solvent)
- Hydrochloric acid (HCl), 5% aqueous solution
- Dichloromethane
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve phenyl propionate in nitrobenzene.
- Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
- After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature for several hours to facilitate the rearrangement.

- Upon completion, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Wash the organic layer sequentially with 5% HCl solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure **2'-Hydroxypropiophenone**.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra were recorded on a Bruker AC-300 spectrometer.
- Samples were dissolved in deuterated chloroform (CDCl_3).
- Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy:

- FTIR spectra were obtained using a capillary cell for the neat liquid sample.[\[4\]](#)
- The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

3. Mass Spectrometry (MS):

- GC-MS analysis was performed to determine the molecular weight and fragmentation pattern.
- The mass spectrum was obtained using electron ionization (EI).[\[5\]](#)

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected spectroscopic data for the starting material (Phenyl Propionate), the desired product (**2'-Hydroxypropiophenone**), and a potential byproduct (4'-Hydroxypropiophenone).

Table 1: ¹H NMR Data (CDCl₃, 300 MHz)

Compound	Chemical Shift (δ, ppm) and Multiplicity	Assignment
Phenyl Propionate	7.40-7.20 (m, 5H)	Ar-H
2.62 (q, 2H)	-CH ₂ -	
1.25 (t, 3H)	-CH ₃	
2'-Hydroxypropiophenone	12.1 (s, 1H)	Ar-OH
7.75 (dd, 1H)	Ar-H	
7.45 (t, 1H)	Ar-H	
6.95 (d, 1H)	Ar-H	
6.85 (t, 1H)	Ar-H	
3.05 (q, 2H)	-CH ₂ -	
1.20 (t, 3H)	-CH ₃	
4'-Hydroxypropiophenone	7.90 (d, 2H)	Ar-H
6.90 (d, 2H)	Ar-H	
2.95 (q, 2H)	-CH ₂ -	
1.20 (t, 3H)	-CH ₃	

Table 2: ¹³C NMR Data (CDCl₃, 75 MHz)

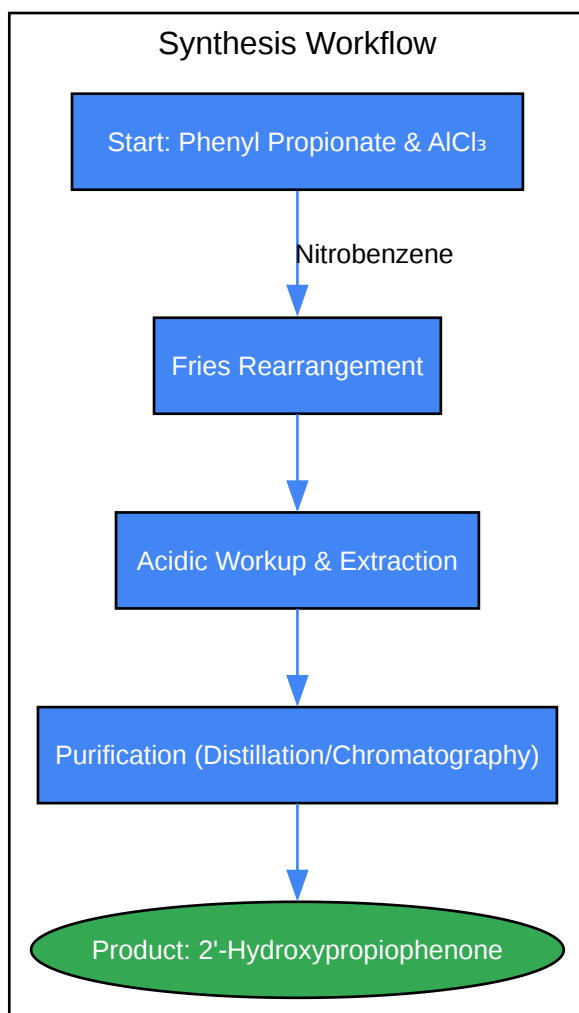
Compound	Chemical Shift (δ , ppm)
Phenyl Propionate	173.5 (C=O), 150.8, 129.3, 125.8, 121.6 (Ar-C), 27.8 (-CH ₂ -), 9.1 (-CH ₃)
2'-Hydroxypropiophenone	206.5 (C=O), 162.5, 136.3, 130.1, 118.8, 118.6, 118.4 (Ar-C), 36.4 (-CH ₂ -), 8.5 (-CH ₃)
4'-Hydroxypropiophenone	200.1 (C=O), 161.8, 131.2, 129.5, 115.5 (Ar-C), 31.2 (-CH ₂ -), 8.5 (-CH ₃)

Table 3: IR and Mass Spectrometry Data

Compound	IR (cm ⁻¹)	Mass Spectrum (m/z)
Phenyl Propionate	~1760 (C=O ester)	150 (M ⁺), 94, 57
2'-Hydroxypropiophenone	~3400-3000 (O-H), ~1645 (C=O ketone)	150 (M ⁺), 121, 93, 65[4][5]
4'-Hydroxypropiophenone	~3600-3100 (O-H), ~1670 (C=O ketone)	150 (M ⁺), 121, 93

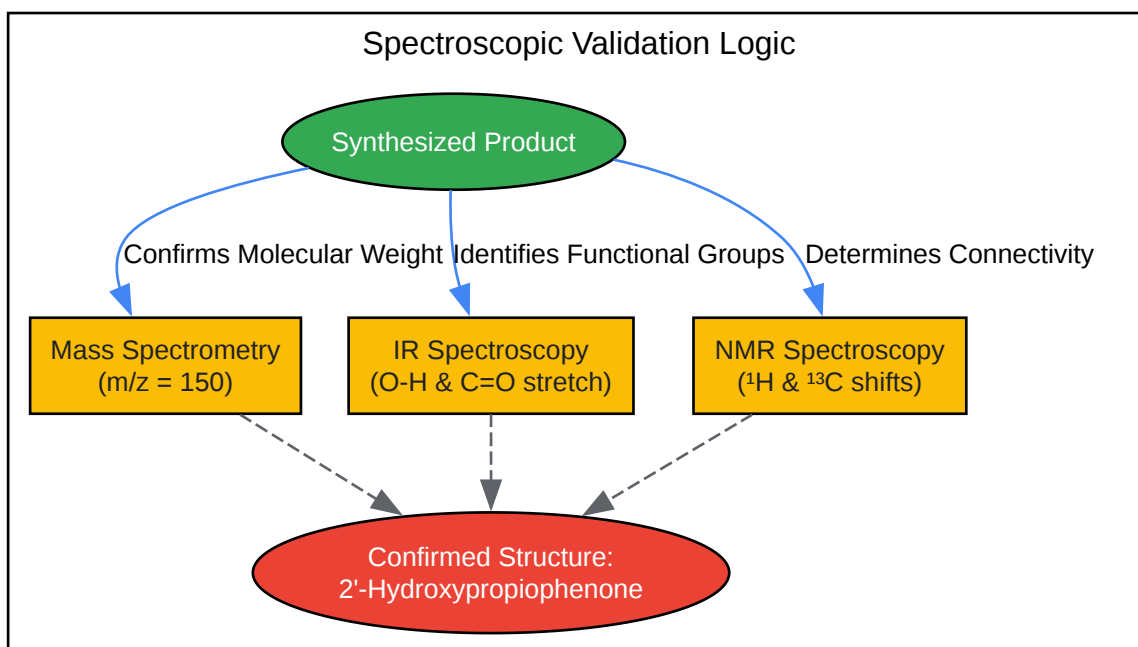
Visualizing the Process

The following diagrams illustrate the experimental workflow for the synthesis and the logical approach for the spectroscopic validation of **2'-Hydroxypropiophenone**.



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Caption: Experimental workflow for the synthesis of **2'-Hydroxypropiophenone**.



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Caption: Logical workflow for the spectroscopic validation of **2'-Hydroxypropiophenone**.

This comprehensive guide provides the necessary tools for the successful synthesis and rigorous spectroscopic validation of **2'-Hydroxypropiophenone**, ensuring a high degree of confidence in the identity and purity of this important chemical intermediate.

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